molecular formula C7H5F3N2O2 B12121153 5-Amino-6-(trifluoromethyl)nicotinic acid

5-Amino-6-(trifluoromethyl)nicotinic acid

Cat. No.: B12121153
M. Wt: 206.12 g/mol
InChI Key: VZQSRNQSUGNVMW-UHFFFAOYSA-N
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Description

5-Amino-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H5F3N2O2. It is a derivative of nicotinic acid, characterized by the presence of an amino group at the 5-position and a trifluoromethyl group at the 6-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(trifluoromethyl)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of vinyl ethyl ether with trifluoroacetyl chloride in the presence of a catalyst such as triethylamine or pyridine. The reaction is carried out at temperatures ranging from -10 to 30°C for 3 to 7 hours . The resulting intermediate undergoes cyclization and hydrolysis to yield the desired product .

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. The use of inexpensive and easily obtainable raw materials, along with simplified purification steps, makes the method suitable for large-scale synthesis . The reaction conditions are carefully controlled to ensure consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the amino and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

5-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-4(11)1-3(2-12-5)6(13)14/h1-2H,11H2,(H,13,14)

InChI Key

VZQSRNQSUGNVMW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)C(F)(F)F)C(=O)O

Origin of Product

United States

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